2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol
Description
The compound 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol features a pyrimidin-4-ol core substituted with a trifluoromethyl group at position 6 and a sulfanyl-linked 5-methyl-2-(4-methylphenyl)-1,3-oxazole moiety at position 2.
Properties
IUPAC Name |
2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-9-3-5-11(6-4-9)15-21-12(10(2)25-15)8-26-16-22-13(17(18,19)20)7-14(24)23-16/h3-7H,8H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHCNPHTONRBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol typically involves multiple steps, starting from readily available starting materialsThe final step often involves the coupling of the oxazole and pyrimidine rings under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines .
Scientific Research Applications
2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent agent in various biological systems .
Comparison with Similar Compounds
Heterocyclic Core Variations
- Target Compound : Pyrimidin-4-ol core with oxazole substituent.
- Compound: 1,3,4-thiadiazole derivative with a butterfly conformation. The thiadiazole rings form a 46.3° dihedral angle, contrasting with the planar pyrimidin-4-ol core in the target compound.
- Compound : Pyrimidin-4(3H)-one core with a tetrazole substituent. The tetrazole’s high aromaticity and acidity (predicted pKa 8.30) may confer superior solubility in polar solvents relative to the target compound’s oxazole .
Trifluoromethyl Group Impact
The trifluoromethyl group in the target compound is a hallmark of modern pharmaceuticals, improving lipophilicity and resistance to oxidative metabolism. Similar groups are observed in:
- Compound : A pyrimidinylsulfanyl-acetamide derivative with trifluoromethyl at position 4. Its molecular weight (C19H17F3N4O3S, ~450 g/mol) is higher than the target compound’s estimated ~391 g/mol, suggesting differences in pharmacokinetics .
- Compound : A pyrazole-pyrimidine hybrid with trifluoromethyl. Such compounds often exhibit enhanced binding affinity in enzyme inhibition assays due to fluorine’s electronegativity .
Sulfanyl Linker Role
The sulfanyl (-S-) bridge in the target compound facilitates conformational flexibility. Analogues like the thiadiazole derivative in utilize sulfanyl groups to stabilize crystal packing (e.g., a monoclinic lattice with β = 96.084°), which may translate to similar solid-state stability in the target compound .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Crystal Packing : The thiadiazole derivative in exhibits near-planar aromatic systems (dihedral angles <1°), suggesting that the target compound’s oxazole and pyrimidin-4-ol groups may adopt similar conformations to optimize π-π stacking .
- Biological Activity : While direct data are absent, the trifluoromethyl-pyrimidine motif in and is associated with kinase inhibition and antimicrobial activity. The target compound’s oxazole moiety may similarly interact with hydrophobic enzyme pockets .
- Solubility : The tetrazole in enhances water solubility (predicted pKa ~8.3) compared to the target compound’s oxazole, which is less polar. This could limit the target’s bioavailability in aqueous environments .
Biological Activity
The compound 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol is a novel pyrimidine derivative with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
The molecular formula of the compound is with a molar mass of 360.36 g/mol. It features a trifluoromethyl group and a sulfanyl moiety, which are significant for its biological interactions.
Biological Activity Overview
Recent studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this specific derivative.
Anticancer Activity
- Mechanism of Action : The compound's structure suggests it may interact with cellular mechanisms involved in cancer cell proliferation and apoptosis. Similar oxazole derivatives have shown cytotoxic effects against various cancer cell lines.
- Case Studies :
- A study on related oxazole derivatives indicated significant cytotoxicity against human leukemia and breast cancer cell lines, with IC50 values in the micromolar range .
- Flow cytometry assays demonstrated that these compounds induce apoptosis in MCF-7 breast cancer cells through activation of the p53 pathway, leading to increased caspase activity .
Antimicrobial Activity
Research on oxazole-based compounds has also highlighted their antimicrobial properties:
- In Vitro Studies : Compounds similar to the target molecule exhibited antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the oxazole ring was crucial for this activity .
Data Tables
Here are relevant findings from studies on similar compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Oxazole Derivative A | MCF-7 (Breast Cancer) | 15.63 | Apoptosis via p53 |
| Oxazole Derivative B | CEM (Leukemia) | 0.12 - 2.78 | Cytotoxicity |
| Oxazole Derivative C | PANC-1 (Pancreatic Cancer) | 0.65 | Apoptosis Induction |
Research Findings
- Cytotoxicity : The compound's structural features suggest it may exhibit enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin, particularly in breast and pancreatic cancer models.
- Selectivity : Preliminary data indicate that modifications in the phenyl ring can alter biological potency, suggesting that fine-tuning the structure could optimize therapeutic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
